tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-hydroxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-N-methylcarbamate
- tert-Butyl N-[(3-hydroxyphenyl)ethyl]-N-methylcarbamate
- tert-Butyl N-[(3-hydroxyphenyl)propyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the hydroxyphenyl and methylcarbamate groups contribute to its reactivity and potential biological activities .
Properties
CAS No. |
1489615-49-7 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-6-5-7-11(15)8-10/h5-8,15H,9H2,1-4H3 |
InChI Key |
ORHFIRRXOBLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
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